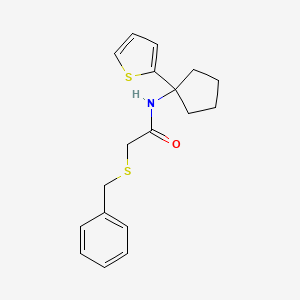

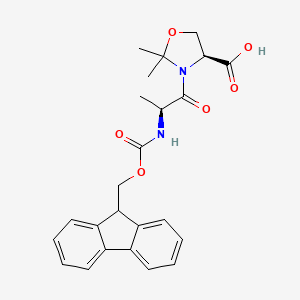

2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The structure of thiophene derivatives can be characterized by various techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” might be different due to the presence of additional functional groups.Aplicaciones Científicas De Investigación

Antitumor Activity

Research on derivatives of benzothiazole, a core component structurally related to "2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide", has demonstrated significant antitumor activities. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, bearing different heterocyclic ring systems, have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines derived from nine neoplastic diseases. Compounds within this study have shown considerable anticancer activity against specific cancer cell lines, highlighting the potential of structurally related compounds in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Compounds containing the thioamide group and related heterocyclic structures have exhibited antimicrobial and plant growth regulating activities. This suggests that "2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide" could potentially be explored for its antimicrobial properties, considering its structural similarity to compounds that have shown effectiveness against various bacterial and fungal strains (Fa-qian et al., 2005).

Anti-inflammatory Agents

Derivatives of benzothiophene, a structure related to thiophene which is a part of the compound of interest, have been synthesized and found to possess potent anti-inflammatory activity. This highlights the potential therapeutic applications of compounds with similar structural features in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009).

Optoelectronic Properties

The incorporation of thiophene and thiazole units into polymeric materials has been investigated for their optoelectronic properties. Such studies suggest that "2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide" could potentially be of interest in the development of new materials for electronic and photonic applications due to the presence of thiophene, a commonly used building block in conducting polymers (Camurlu & Guven, 2015).

Direcciones Futuras

The future research on thiophene derivatives could focus on exploring their potential biological activities and developing new synthetic methods . The specific future directions for “2-(benzylthio)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” would depend on its properties and potential applications, which are currently unknown.

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS2/c20-17(14-21-13-15-7-2-1-3-8-15)19-18(10-4-5-11-18)16-9-6-12-22-16/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXQNAWIIDFLKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2365523.png)

![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)

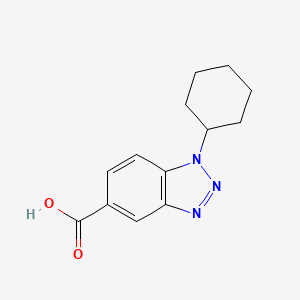

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)

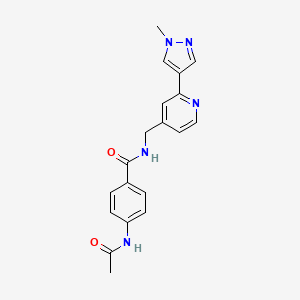

![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)